高氯酸钪

描述

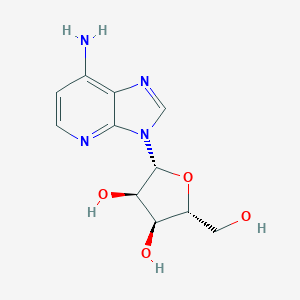

Scandium perchlorate is an inorganic compound that is used as a catalyst for α- C - and N -glycosylation reactions .

Synthesis Analysis

Scandium perchlorate can be synthesized by incorporating scandium coordination complexes into a covalent organic framework . Another method involves the synthesis and tunable reactivity of two scandium phosphinophosphinidene complexes .Molecular Structure Analysis

Scandium perchlorate has a molecular formula of Cl3O12Sc . It forms a first coordination shell consisting of about seven water molecules at a distance of 215 pm and a second coordination shell at a distance of 410 pm .Chemical Reactions Analysis

Scandium perchlorate can be prepared by dissolving scandium oxide in perchloric acid . It has been used as a catalyst in various reactions, including the self-sufficient transimination reaction between various types of C-N bonds in organic solvents .Physical And Chemical Properties Analysis

Scandium perchlorate shares many properties with aluminum. It is as light as aluminum (density of aluminum 2.70, density of scandium 2.99), it is trivalent, and all its compounds are also colorless .科学研究应用

Production of Scandium Perchlorate

Scandium perchlorate is an inorganic compound with the chemical formula Sc(ClO4)3 . It can be prepared by dissolving scandium oxide in perchloric acid . The reaction is as follows:

Sc2O3+6HClO4→2Sc(ClO4)3+3H2O\text{Sc}_2\text{O}_3 + 6\text{HClO}_4 \rightarrow 2\text{Sc(ClO}_4\text{)}_3 + 3\text{H}_2\text{O} Sc2O3+6HClO4→2Sc(ClO4)3+3H2O

Scandium Recovery

Scandium perchlorate plays a significant role in the recovery of scandium from wastes and various resources . Acidic and neutral organophosphorus extractants are extensively used in industrial activities for this purpose .

Solvent Extraction

In weak acid solutions, scandium ions are coordinated with two extractant molecules and three perchlorate ions when extracted with chelating reagents and perchlorate . This property makes scandium perchlorate useful in solvent extraction processes .

Industrial Production

Scandium recovery is now implemented in industrial production using a combination of hydrometallurgical and pyrometallurgical techniques . These techniques include ore pre-treatment, leaching, solvent extraction, precipitation, and calcination .

Environmental Remediation

Perchlorate is a persistent pollutant that possesses a high potential for endocrine disruption in humans and biota . Scandium perchlorate can be used in microbiological approaches for perchlorate pollution remediation .

Biotechnological Processes

Due to its properties, perchlorate-degrading bacteria can be used for various applications, including biotechnological processes . Scandium perchlorate can be used in these processes, making it a promising, effective, and economically viable solution for resolving perchlorate contamination .

作用机制

Target of Action

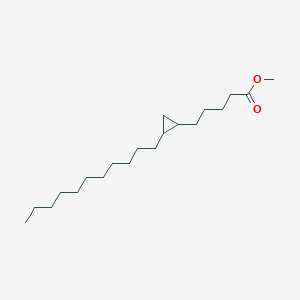

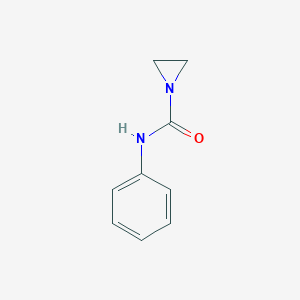

Scandium perchlorate, an inorganic compound with the chemical formula Sc(ClO4)3 , is known to act as a superior Lewis acid . Its primary targets are organic compounds, specifically those containing aziridine rings . The compound’s role is to facilitate the regioselective opening of aziridine rings, which is a crucial step in various organic synthesis processes .

Mode of Action

Scandium perchlorate interacts with its targets by acting as a Lewis acid . In the presence of scandium perchlorate, organic compounds such as aziridine carboxylates undergo regioselective ring opening . This interaction results in the formation of new compounds, which is a key step in the synthesis of complex organic molecules .

Result of Action

The primary result of scandium perchlorate’s action is the regioselective opening of aziridine rings . This facilitates the synthesis of complex organic molecules, including optically active tryptophan derivatives . The compound’s action thus has significant implications for organic synthesis and the production of various organic compounds .

Action Environment

The efficacy and stability of scandium perchlorate can be influenced by various environmental factors. For instance, the compound’s action as a Lewis acid may be affected by the pH of the environment. Additionally, the compound’s solubility suggests that its action and stability could be influenced by the presence of solvents.

安全和危害

Scandium perchlorate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

Scandium recovery is now implemented in industrial production using a combination of hydrometallurgical and pyrometallurgical techniques, such as ore pre-treatment, leaching, SX, precipitation, and calcination . The development of single-atom catalysts (SACs) consisting of a single metal atom as an isolated active site has progressed tremendously and has been identified as the most promising electrocatalysts .

属性

IUPAC Name |

scandium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVKRMCXDCYZQK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium perchlorate | |

CAS RN |

14066-05-8 | |

| Record name | Scandium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scandium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

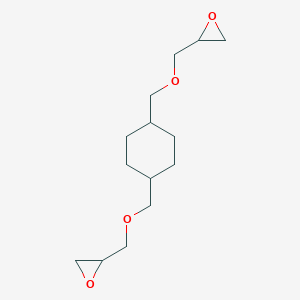

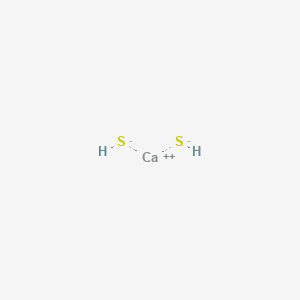

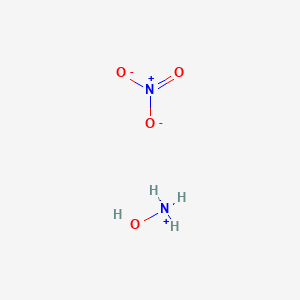

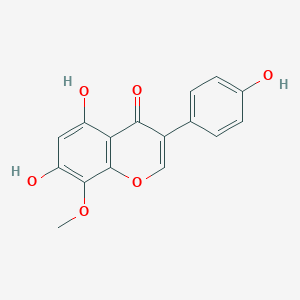

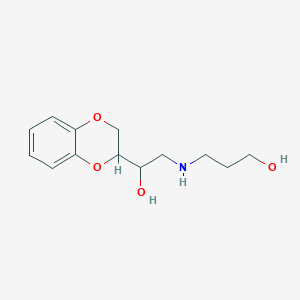

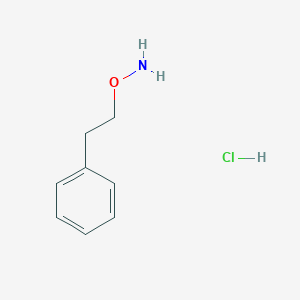

Feasible Synthetic Routes

Q & A

Q1: What makes Scandium perchlorate a noteworthy catalyst in organic synthesis?

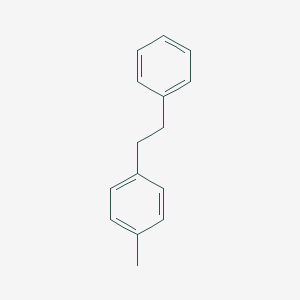

A: Scandium perchlorate has shown remarkable activity as a Lewis acid catalyst, particularly in the regioselective ring opening of aziridine carboxylates with indoles. [, ] This reaction is particularly important in synthesizing optically active tryptophan derivatives, valuable building blocks in pharmaceutical and chemical research. Compared to Scandium triflate, Scandium perchlorate demonstrated superior performance in terms of both reaction yield and regioselectivity. [, ]

Q2: How does Scandium perchlorate's interaction with crown ethers impact its catalytic activity?

A: Research has shown that the presence of alkali, alkaline-earth, and Scandium perchlorates significantly accelerates the Diels–Alder reactions of specific quinocrown ethers (15–21 membered) with cyclopentadiene. [] This acceleration is attributed to the selective cation-binding abilities of crown ethers. The interaction of Scandium perchlorate with these crown ethers likely enhances its Lewis acidity, thereby facilitating the Diels-Alder reaction.

Q3: What insights do we have into the hydrolysis behavior of Scandium perchlorate in solution?

A: Studies employing equilibrium ultracentrifugation and acidity measurements have shed light on the hydrolysis of Scandium perchlorate in solution. [] In a 1M sodium perchlorate solution at 25°C, the hydrolysis process suggests the formation of several species: ScOH2+, Sc2(OH)24+, Sc3(OH)45+, and Sc3(OH)54+. [] This information is crucial for understanding the speciation and behavior of Scandium perchlorate in aqueous systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)